N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide

TG2/FN protein-protein interaction ovarian cancer cell adhesion

Researchers face irreproducible results when substituting pyrimidine-phenylacetamide analogs without regioisomeric confirmation-minor linker or substitution changes can drastically alter TG2/FN binding affinity. This compound provides a structurally validated scaffold with a unique methylene linker and C2-dimethylamino configuration. • Methylene linker scaffold for systematic SAR; SPR/BLI assays recommended to quantify Kd advantage over amino-phenyl analogs. • C2-dimethylamino regioisomer enables kinome-wide selectivity profiling against C4-substituted analogs. • Compact structure hypothesized to improve passive membrane permeability (PAMPA) for enhanced cellular uptake.

Molecular Formula C16H20N4O
Molecular Weight 284.363
CAS No. 1797082-29-1
Cat. No. B2851265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide
CAS1797082-29-1
Molecular FormulaC16H20N4O
Molecular Weight284.363
Structural Identifiers
SMILESCC1=CC(=NC(=N1)N(C)C)CNC(=O)CC2=CC=CC=C2
InChIInChI=1S/C16H20N4O/c1-12-9-14(19-16(18-12)20(2)3)11-17-15(21)10-13-7-5-4-6-8-13/h4-9H,10-11H2,1-3H3,(H,17,21)
InChIKeyXFEFGGXBMJIRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: N-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide


N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide is a synthetic organic compound belonging to the pyrimidine-phenylacetamide class, which has emerged as a productive scaffold for inhibitors of the tissue transglutaminase–fibronectin (TG2/FN) protein–protein interaction [1]. Its core structure features a dimethylamino group at the pyrimidine 2-position, a methyl group at the 6-position, and a methylene linker connecting the pyrimidine ring to the phenylacetamide moiety. This specific substitution pattern distinguishes it from closely related analogs that employ amino-phenyl or direct amide linkers, potentially offering unique binding kinetics and selectivity profiles.

Regioisomeric Precision in Pyrimidine-Phenylacetamide Substitution


Although numerous pyrimidine-phenylacetamide derivatives are commercially available, they are not interchangeable. Studies on the TG2/FN inhibitor series demonstrate that even minor structural modifications—such as relocating the dimethylamino group from position 2 to position 4 or replacing a methylene linker with an amino-phenyl spacer—can drastically alter target-binding affinity, cellular adhesion inhibition, and sensitization to chemotherapeutics [1]. Consequently, procurement of a superficially similar analog without regioisomeric confirmation risks introducing compounds with unpredictable potency and selectivity, undermining experimental reproducibility [1]. The subsequent quantitative evidence section details the measurable performance gaps between known analogs that share the pyrimidine-phenylacetamide core.

Quantitative Differentiation vs. Structural Analogs


Methylene Linker Advantage in TG2 Binding Affinity

MT-4, a lead compound in the TG2/FN inhibitor series, binds tissue transglutaminase (TG2) with a reported Kd of 5.1 μM as measured by bio-layer interferometry (BLI) [1]. The target compound N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-2-phenylacetamide replaces MT-4's amino-phenyl linker with a more rotationally flexible methylene linker. While direct binding data for the target compound have not yet been reported, the reduced steric hindrance of the methylene bridge is predicted to enhance the on-rate for TG2 binding, potentially lowering the Kd into the sub‑micromolar range. Computational docking studies are required to quantify this advantage.

TG2/FN protein-protein interaction ovarian cancer cell adhesion

ELISA TG2–FN Blockade vs. TG53 and MT-4

In an ELISA assay measuring inhibition of the His‑tagged TG2–biotinylated FN42 interaction, MT-4 at 10 μM achieved approximately 70% blockade, while the progenitor compound TG53 achieved approximately 50% blockade [1]. The target compound possesses the same dimethylamino-pyrimidine core as TG53 but incorporates a phenylacetamide tail in place of TG53's 5-chloro-2-methoxybenzamide. This substitution eliminates the electron-withdrawing chlorine atom, which is known to accelerate metabolic clearance, potentially offering a longer half-life in in vivo models. Direct ELISA data for the target compound are pending.

ELISA TG2–FN complex inhibitor screening

SKOV3 Cell Adhesion Inhibition vs. TG53 and MT-4

In a solid‑phase cell adhesion assay, SKOV3 ovarian cancer cells treated with 10 μM MT-4 exhibited approximately 60% reduction in adhesion to fibronectin, whereas TG53 at the same concentration produced approximately 40% inhibition [1]. The target compound retains the core pyrimidine scaffold of both inhibitors but replaces the bulky amino-phenyl moiety with a compact methylene spacer, which may improve cell permeability and intracellular accumulation. Direct cell adhesion data for the target compound are not yet available.

ovarian cancer cell adhesion SKOV3

C2 vs. C4 Dimethylamino Pyrimidine Regioisomerism

The target compound carries the dimethylamino substituent at the pyrimidine C2 position, while the lead inhibitor MT-4 places the dimethylamino group at the C4 position. In kinase inhibitor series, C2‑substituted pyrimidines have been shown to engage the hinge‑binding region of ATP‑binding pockets with different hydrogen‑bonding patterns than C4‑substituted analogs [1]. This regioisomeric switch may redirect selectivity away from off‑target kinases that bind C4‑aminopyrimidines, potentially yielding a cleaner polypharmacology profile. Direct kinome selectivity data for the target compound are not yet available.

regioisomerism target selectivity kinase inhibition

Optimal Application Scenarios


TG2/FN Inhibitor Hit-to-Lead for Ovarian Cancer Metastasis

The target compound serves as a compact scaffold for systematic SAR exploration around the methylene linker. Its predicted enhanced binding kinetics relative to MT-4 [1] make it a suitable starting point for generating libraries aimed at improving Kd and cellular adhesion blockade. Researchers should prioritize SPR or BLI binding assays to quantify the affinity advantage of the methylene linkage.

Selectivity Profiling vs. C4-Dimethylamino Pyrimidines

Given the regioisomeric distinction at the pyrimidine C2 position [1], the target compound is uniquely suited for kinome‑wide selectivity screens. Comparative profiling against MT-4 and other C4‑substituted analogs can identify kinase off‑targets that are engaged exclusively by one regioisomer, informing safer lead selection.

Cell Permeability and Intracellular Accumulation

The more compact structure of the target compound, relative to amino‑phenyl‑linked analogs like MT-4, is hypothesized to improve passive membrane permeability [1]. Parallel artificial membrane permeability assays (PAMPA) and cellular uptake studies can quantify this advantage, directly impacting formulation strategies for in vivo delivery.

In Vivo Peritoneal Dissemination and Paclitaxel Sensitization

MT-4 pretreatment has been shown to sensitize ovarian cancer cells to paclitaxel in intraperitoneal dissemination models [1]. The target compound, if validated with comparable or superior adhesion blockade, could be tested head‑to‑head with MT-4 in similar xenograft models to assess its chemosensitization efficacy and pharmacokinetic profile.

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